![molecular formula C152H228N42O47 B10848850 Glu20-Lys24][Gly8][GLP-1(7-37)-NH2](/img/structure/B10848850.png)
Glu20-Lys24][Gly8][GLP-1(7-37)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Glu20-Lys24][Gly8][GLP-1(7-37)-NH2” is a derivative of glucagon-like peptide-1 (GLP-1), a hormone involved in the regulation of glucose metabolism. This compound is designed to mimic the effects of natural GLP-1, which stimulates insulin secretion in response to glucose. It has potential therapeutic applications in the treatment of type 2 diabetes mellitus due to its ability to enhance insulin secretion and improve glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Glu20-Lys24][Gly8][GLP-1(7-37)-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using automated peptide synthesizers and optimizing reaction conditions to increase yield and purity. The use of microwave-assisted SPPS can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
“Glu20-Lys24][Gly8][GLP-1(7-37)-NH2” can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
“Glu20-Lys24][Gly8][GLP-1(7-37)-NH2” has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus due to its insulinotropic effects.
Industry: Utilized in the development of peptide-based drugs and therapeutic formulations.
Mechanism of Action
The compound exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor expressed in various tissues, including the pancreas, gastrointestinal tract, and brain. Upon binding, it activates a signaling cascade that leads to the activation of adenylyl cyclase and increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in enhanced insulin secretion from pancreatic beta cells and improved glycemic control .
Comparison with Similar Compounds
Similar Compounds
Liraglutide: A long-acting GLP-1 analog used for the treatment of type 2 diabetes mellitus and obesity.
Semaglutide: Another long-acting GLP-1 analog with similar therapeutic applications.
Albiglutide: A GLP-1 receptor agonist with a longer half-life due to its fusion with human albumin.
Uniqueness
“Glu20-Lys24][Gly8][GLP-1(7-37)-NH2” is unique due to its specific amino acid modifications, which enhance its stability and receptor binding affinity. These modifications make it a promising candidate for therapeutic applications in diabetes management .
Properties
Molecular Formula |
C152H228N42O47 |
|---|---|
Molecular Weight |
3395.7 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,9S,12S,21S)-21-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-3-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-2,5,8,11,15-pentaoxo-1,4,7,10,16-pentazacyclohenicos-12-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C152H228N42O47/c1-13-78(8)123(149(239)171-80(10)127(217)181-105(61-86-64-163-91-34-21-20-33-89(86)91)139(229)182-101(57-75(2)3)140(230)191-121(76(4)5)147(237)180-93(35-22-25-53-153)130(220)166-68-114(205)172-92(38-28-56-162-152(158)159)129(219)164-66-111(157)202)193-141(231)103(58-83-29-16-14-17-30-83)183-137(227)100(47-52-119(212)213)178-134(224)95(36-23-26-54-154)175-126(216)79(9)170-133(223)94-37-24-27-55-161-112(203)49-44-99(136(226)177-97(46-51-118(210)211)132(222)167-69-115(206)174-98(135(225)176-94)43-48-110(156)201)179-138(228)102(60-85-39-41-88(200)42-40-85)184-144(234)107(71-195)187-146(236)109(73-197)188-148(238)122(77(6)7)192-143(233)106(63-120(214)215)185-145(235)108(72-196)189-151(241)125(82(12)199)194-142(232)104(59-84-31-18-15-19-32-84)186-150(240)124(81(11)198)190-116(207)70-168-131(221)96(45-50-117(208)209)173-113(204)67-165-128(218)90(155)62-87-65-160-74-169-87/h14-21,29-34,39-42,64-65,74-82,90,92-109,121-125,163,195-200H,13,22-28,35-38,43-63,66-73,153-155H2,1-12H3,(H2,156,201)(H2,157,202)(H,160,169)(H,161,203)(H,164,219)(H,165,218)(H,166,220)(H,167,222)(H,168,221)(H,170,223)(H,171,239)(H,172,205)(H,173,204)(H,174,206)(H,175,216)(H,176,225)(H,177,226)(H,178,224)(H,179,228)(H,180,237)(H,181,217)(H,182,229)(H,183,227)(H,184,234)(H,185,235)(H,186,240)(H,187,236)(H,188,238)(H,189,241)(H,190,207)(H,191,230)(H,192,233)(H,193,231)(H,194,232)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,158,159,162)/t78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,121-,122-,123-,124-,125-/m0/s1 |
InChI Key |
PAMPKNPMNUNCAF-KXYXCEFHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@@H]4CCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CCC(=O)N)CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C4CCCCNC(=O)CCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CCC(=O)N)CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


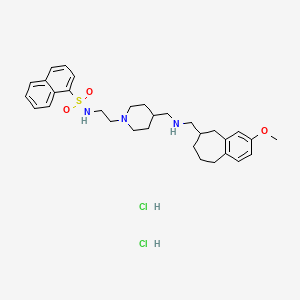
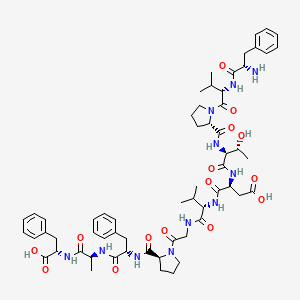
![N-[2-[4-[[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide](/img/structure/B10848789.png)
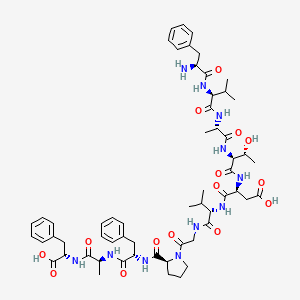
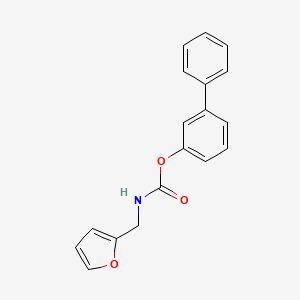
![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10848806.png)
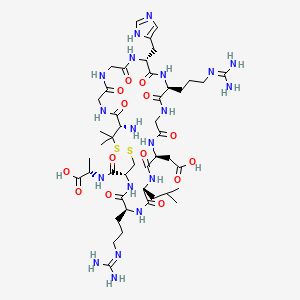
![1-[5-[[3-(2,6-Dimethylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol](/img/structure/B10848811.png)
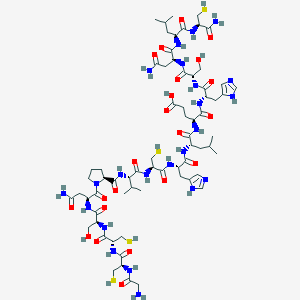
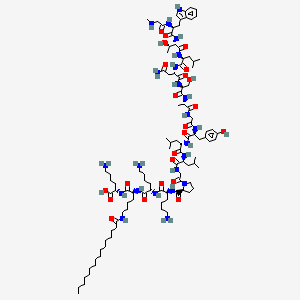
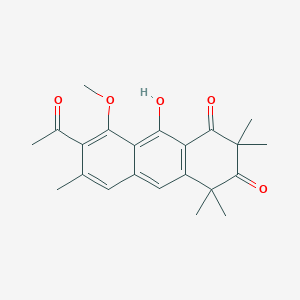
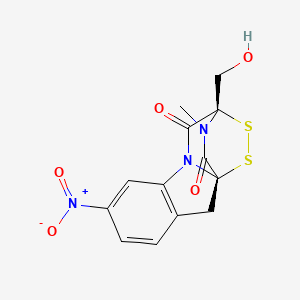
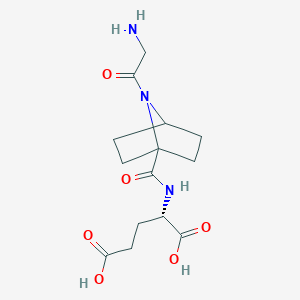
![2-[(8-Methyl-3-bicyclo[3.2.1]oct-2-enyl)methylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B10848847.png)
